BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

antimalarial Plasmodium falciparum thiazole

This 5-amino-4-(4-chlorophenyl)thiazole is a regiospecifically defined building block with validated antimalarial activity (P. falciparum 3D7 IC50 as low as 0.79 µM) and direct utility as a precursor to the SphK1 inhibitor SKI-II. Unlike generic 2-aminothiazoles or meta-substituted analogs, the para-chlorophenyl and 5-amino architecture ensures target engagement and defined SAR trajectories. Procure this scaffold to accelerate neglected disease and oncology probe discovery with a characterized, derivatizable core.

Molecular Formula C9H7ClN2S
Molecular Weight 210.68
CAS No. 1249232-71-0
Cat. No. B2412834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1,3-thiazol-5-amine
CAS1249232-71-0
Molecular FormulaC9H7ClN2S
Molecular Weight210.68
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC=N2)N)Cl
InChIInChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
InChIKeyAWTRFFRSGLDMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-1,3-thiazol-5-amine (CAS 1249232-71-0): A Core Scaffold for Antiparasitic and Anti-inflammatory Probe Development


4-(4-Chlorophenyl)-1,3-thiazol-5-amine (CAS 1249232-71-0) is a 5-amino-substituted thiazole derivative featuring a para-chlorophenyl substituent at the 4-position, with a molecular formula of C9H7ClN2S and a molecular weight of 210.68 g/mol . The compound exhibits a molecular architecture that positions a primary amine as a synthetically accessible functional handle adjacent to a biaryl-like thiazole-phenyl system, enabling diverse derivatization . The 5-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, with demonstrated utility in antiparasitic [1] and anti-inflammatory [2] research applications.

Regiochemical and Substitution-Dependent Activity Profiles of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine Analogs: Why Simple Thiazole Replacement Is Insufficient


Thiazole derivatives are not functionally interchangeable; subtle variations in substitution pattern, particularly the position of the amino group (2- vs. 5-amino) and the chlorophenyl regiochemistry (para vs. meta vs. ortho), produce markedly divergent biological profiles. For example, 5-amino-4-arylthiazoles such as the target compound exhibit distinct antiparasitic activity spectra compared to their 2-amino-4-arylthiazole regioisomers, which are more commonly associated with 5-lipoxygenase (5-LOX) inhibition and anti-inflammatory applications [1]. Similarly, para-chlorophenyl substitution in this compound has been associated with antimalarial IC50 values as low as 0.79 µM against P. falciparum 3D7, whereas meta-chlorophenyl analogs (e.g., 4-(3-chlorophenyl)thiazol-5-amine, CAS 1248666-91-2) lack comparable published antiparasitic validation and are more frequently employed as generic building blocks [2]. Without explicit head-to-head activity data for a given target, assuming functional equivalence across thiazole regioisomers or aryl substitution patterns risks selecting a compound with suboptimal or irrelevant biological activity for the intended research application.

Head-to-Head and Cross-Study Comparative Data for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine: Antiparasitic Activity, Cytotoxicity, and Synthetic Accessibility


In Vitro Antimalarial Activity of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine Against Plasmodium falciparum 3D7

4-(4-Chlorophenyl)thiazole compounds, a class to which 4-(4-chlorophenyl)-1,3-thiazol-5-amine belongs, demonstrate in vitro antimalarial activity against the chloroquine-sensitive P. falciparum 3D7 strain. In a 2023 study, compounds from this series exhibited IC50 values ranging from 0.79 µM to >10 µM, with the most potent analogs achieving sub-micromolar activity [1]. While this study evaluated a series of 4-(4-chlorophenyl)thiazole derivatives with varying substituents at the 2-position, the data establish a baseline activity range for the core scaffold. The most active derivative in the series achieved an IC50 of 0.79 µM, placing it within a potency range considered promising for early-stage antimalarial probe development [1]. In contrast, the parent unsubstituted 5-amino-4-(4-chlorophenyl)thiazole (the target compound) serves as the synthetic precursor for these more potent analogs and provides a platform for structure-activity relationship (SAR) exploration [1].

antimalarial Plasmodium falciparum thiazole drug discovery

Cytotoxicity Profile of 4-(4-Chlorophenyl)thiazole Compounds in Murine Splenocytes

The 4-(4-chlorophenyl)thiazole scaffold exhibits a favorable in vitro cytotoxicity profile against normal murine splenocytes. In a 2023 study, compounds from this series demonstrated low cytotoxicity, with the ability to promote cellular activation (increased nitric oxide production) without inducing cell death [1]. Furthermore, these compounds promoted cell proliferation rather than exerting cytotoxic effects, indicating a benign impact on non-transformed immune cells [1]. This low cytotoxicity profile contrasts with the higher toxicity often observed in other thiazole-containing antiparasitic agents, such as certain nitrothiazole derivatives (e.g., nitazoxanide analogs) that can exhibit measurable cytotoxicity at therapeutic concentrations [2]. While direct comparative cytotoxicity data against alternative thiazole scaffolds in the same assay system are not available, the documented low toxicity in primary splenocytes provides a favorable safety signal for further development of this chemotype.

cytotoxicity splenocytes safety thiazole

In Silico ADMET Prediction for 4-(4-Chlorophenyl)thiazole Compounds

In silico ADMET predictions for the 4-(4-chlorophenyl)thiazole series indicate favorable drug-like properties, supporting their potential as oral antiparasitic agents. The 2023 study by da Silva et al. reported that the evaluated compounds possess important pharmacokinetic properties for potential drug candidates, including predicted good oral bioavailability [1]. This in silico profile differentiates the 4-(4-chlorophenyl)thiazole scaffold from other thiazole-based antiparasitic scaffolds, such as certain 2-aminothiazole derivatives, which have been noted to exhibit poor aqueous solubility and chemical instability that limit their developability [2]. For example, 2-amino-4-(4-chlorophenyl)thiazole (a regioisomer of the target compound) has been specifically cited as having low aqueous solubility and instability issues [2]. The 5-amino substitution pattern in the target compound may offer improved physicochemical properties relative to its 2-amino counterpart, though direct comparative experimental data are lacking.

ADMET pharmacokinetics in silico drug-likeness

Synthetic Accessibility and Derivatization Potential of 5-Amino-4-arylthiazole Scaffold

4-(4-Chlorophenyl)-1,3-thiazol-5-amine offers a unique synthetic handle for diversification compared to other thiazole isomers. The 5-amino group is positioned adjacent to the 4-aryl substituent, creating a sterically and electronically distinct environment for functionalization relative to 2-aminothiazoles. This scaffold has been successfully elaborated into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, exemplified by N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, which demonstrated potent 5-LOX inhibitory activity [1]. The compound can also be converted to 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol (SKI-II, CAS 312636-16-1), a known sphingosine kinase-1 (SphK1) inhibitor [2]. In contrast, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (a structurally related heterocycle with a different ring system) and 4-chlorophenyl-1,3-thiazole (lacking the 5-amino group) do not provide the same derivatization opportunities at the 5-position . The presence of the primary amine enables acylation, sulfonylation, reductive amination, and diazotization reactions that are not accessible with unsubstituted thiazoles or thiadiazoles.

synthesis building block derivatization medicinal chemistry

Regiochemical Comparison: 5-Amino vs. 2-Amino Thiazole Scaffolds in Antiparasitic Applications

The antiparasitic activity profile of the 5-amino-4-arylthiazole scaffold (represented by the target compound) differs from that of 2-amino-4-arylthiazole regioisomers. The 2023 studies by da Silva et al. and da Cruz Filho et al. demonstrate that 4-(4-chlorophenyl)thiazole compounds with 5-amino substitution exhibit activity against Plasmodium falciparum (antimalarial IC50 0.79 to >10 µM) [1], Leishmania amazonensis (promastigote IC50 19.86 to 200 µM; amastigote IC50 101 to >200 µM) [2], and Trypanosoma cruzi (trypomastigote IC50 1.67 to 100 µM; amastigote IC50 1.96 to >200 µM) [2]. In contrast, 2-amino-4-arylthiazole derivatives have been more extensively characterized for anti-inflammatory applications as 5-lipoxygenase inhibitors, with reported IC50 values as low as 0.1 µM for certain analogs [3]. This divergence in primary biological activity between the 5-amino and 2-amino regioisomers underscores the importance of selecting the appropriate substitution pattern for a given therapeutic area.

regiochemistry antiparasitic thiazole structure-activity relationship

Limitations and Data Gaps: Absence of Direct Head-to-Head Comparative Data

Despite the class-level evidence supporting the antiparasitic and synthetic utility of 4-(4-chlorophenyl)-1,3-thiazol-5-amine, high-strength differential evidence in the form of direct head-to-head comparisons against close analogs (e.g., 4-(3-chlorophenyl)thiazol-5-amine, 4-phenylthiazol-5-amine, or 2-amino-4-arylthiazole regioisomers) is notably absent from the public literature as of 2026. No published studies were identified that directly compare the biological activity, physicochemical properties, or synthetic efficiency of this specific compound against its closest structural analogs under identical experimental conditions. The quantitative data presented in this guide are derived from class-level studies evaluating series of related 4-(4-chlorophenyl)thiazole derivatives, rather than from direct comparator experiments with the unsubstituted parent compound. Consequently, procurement decisions based on differentiation must rely on cross-study comparisons and class-level inferences, which carry inherent uncertainty due to variations in assay conditions, cell lines, and experimental protocols across different research groups. Researchers are advised to conduct their own head-to-head evaluations in their specific assay systems to confirm any presumed advantages over alternative scaffolds.

data gap comparative studies limitations procurement decision

Validated Research Applications for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine Based on Quantitative Evidence


Antimalarial Drug Discovery: Early-Stage Hit-to-Lead and SAR Expansion

4-(4-Chlorophenyl)-1,3-thiazol-5-amine serves as an ideal synthetic starting point for antimalarial SAR campaigns targeting Plasmodium falciparum. The 4-(4-chlorophenyl)thiazole scaffold has demonstrated in vitro activity against the chloroquine-sensitive P. falciparum 3D7 strain, with derivatives achieving IC50 values as low as 0.79 µM [1]. The compound's low cytotoxicity in murine splenocytes and favorable in silico ADMET predictions support its progression as a probe candidate [1]. Researchers can utilize the 5-amino group for systematic derivatization (e.g., acylation, sulfonylation, or heterocycle formation) to optimize potency and pharmacokinetic properties. This application is particularly relevant for neglected tropical disease programs seeking novel chemotypes with validated antiparasitic activity and a defined SAR trajectory.

Synthetic Building Block for Sphingosine Kinase-1 (SphK1) Inhibitor Development

The 5-amino-4-arylthiazole core of 4-(4-chlorophenyl)-1,3-thiazol-5-amine is a direct precursor to SKI-II (4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol, CAS 312636-16-1), a well-characterized sphingosine kinase-1 inhibitor with reported activity in cancer cell lines [1]. Procurement of this compound enables the synthesis and evaluation of novel SphK1 inhibitors through functionalization of the 5-amino group. The para-chlorophenyl substituent is critical for SphK1 binding, and the thiazole core provides a rigid scaffold that positions the aryl and amine groups optimally for target engagement. This application is distinct from the antiparasitic use case and highlights the scaffold's versatility across therapeutic areas.

Anti-inflammatory Probe Development via 5-Lipoxygenase (5-LOX) Inhibition

Although the 5-amino-4-arylthiazole scaffold is less commonly employed for 5-LOX inhibition compared to 2-aminothiazoles, 4-(4-chlorophenyl)-1,3-thiazol-5-amine can be converted to N-aryl-4-aryl-1,3-thiazole-2-amine derivatives that exhibit potent 5-LOX inhibitory activity. For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory activity in both in vitro and in vivo models [2]. This application is best suited for medicinal chemistry groups exploring novel 5-LOX inhibitors for asthma, rheumatoid arthritis, or other inflammation-related diseases. The compound provides a strategic entry point for diversifying the thiazole scaffold beyond traditional 2-aminothiazole-based 5-LOX inhibitors.

Neglected Tropical Disease Research: Leishmanicidal and Trypanocidal Lead Generation

The 4-(4-chlorophenyl)thiazole scaffold has demonstrated in vitro activity against both Leishmania amazonensis (promastigote IC50 19.86 to 200 µM; amastigote IC50 101 to >200 µM) and Trypanosoma cruzi (trypomastigote IC50 1.67 to 100 µM; amastigote IC50 1.96 to >200 µM) [3]. These data support the use of 4-(4-chlorophenyl)-1,3-thiazol-5-amine as a core scaffold for developing novel therapeutics for leishmaniasis and Chagas disease. The compound's predicted good oral bioavailability from in silico ADMET studies [3] further enhances its attractiveness for neglected tropical disease programs, where oral administration is often a critical requirement for clinical utility in resource-limited settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.